

# Characterization of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate*

**Cat. No.:** B055507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a predictive characterization. All presented data should be considered as a reference framework for experimental design and data interpretation.

## Chemical and Physical Properties

**Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** possesses a core pyrimidine scaffold, a privileged structure in numerous biologically active molecules. The presence of ethoxy and phenyl substituents, along with an ethyl carboxylate group, imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	272.30 g/mol	<a href="#">[1]</a>
CAS Number	122773-99-3	<a href="#">[1]</a>
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	54-56 °C (from a commercial supplier)	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)	N/A

## Proposed Synthesis

A plausible synthetic route for **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** can be adapted from established methods for the synthesis of substituted pyrimidines, such as the Biginelli reaction or multi-component condensation reactions. A proposed workflow is outlined below.

## Experimental Protocol (Proposed)

Reaction: Three-component condensation of benzamidine, diethyl ethoxymethylenemalonate, and an appropriate orthoformate.

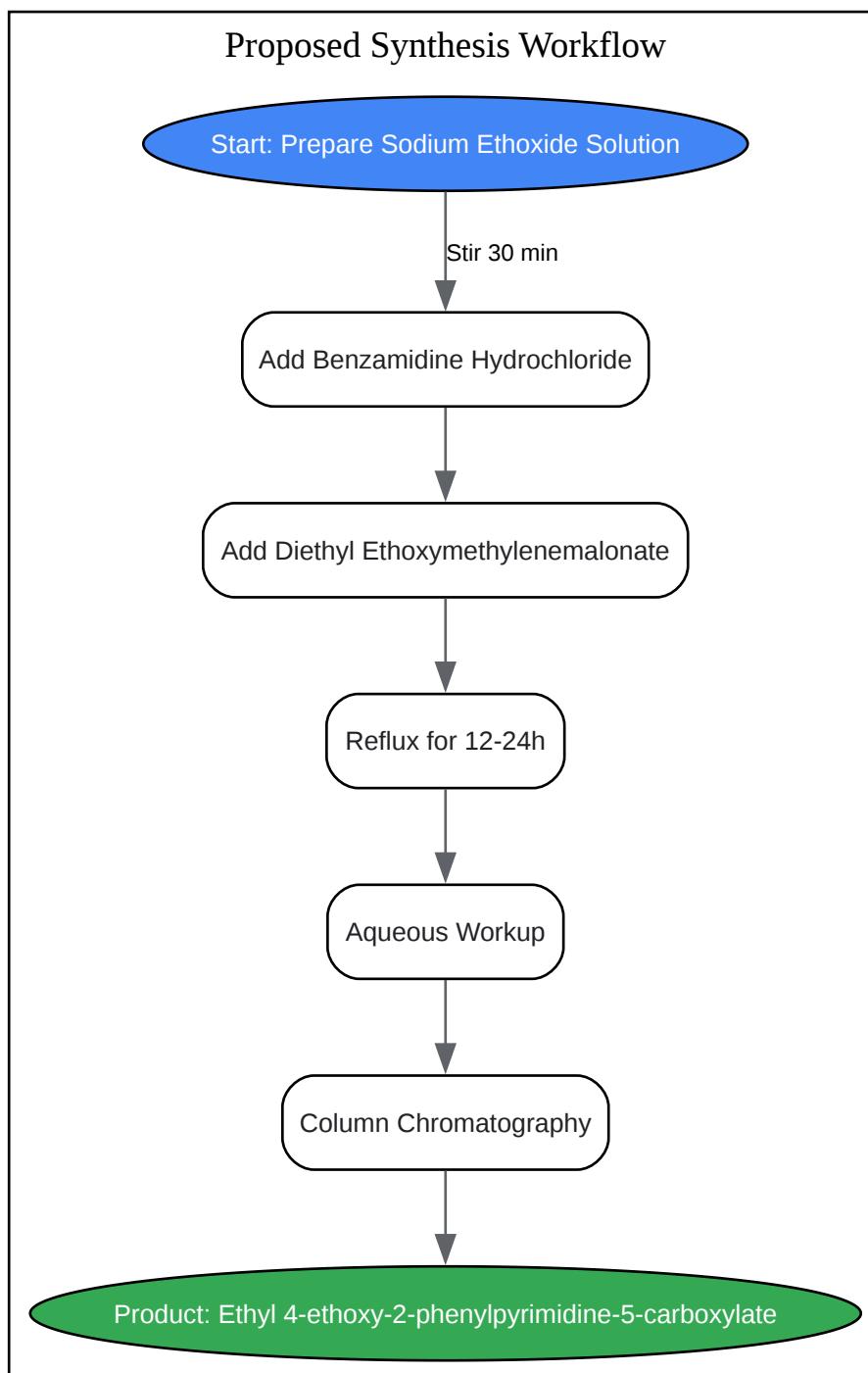
Materials:

- Benzamidine hydrochloride
- Diethyl ethoxymethylenemalonate
- Triethyl orthoformate

- Sodium ethoxide
- Anhydrous ethanol
- Hydrochloric acid
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
- To this solution, benzamidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.
- Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**.



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Caption: Proposed workflow for the synthesis of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**.

## Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related pyrimidine derivatives found in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.7	s	1H	Pyrimidine H-6
~8.4-8.2	m	2H	Phenyl H-2', H-6'
~7.6-7.4	m	3H	Phenyl H-3', H-4', H-5'
~4.5	q	2H	OCH <sub>2</sub> CH <sub>3</sub> (ethoxy at C4)
~4.4	q	2H	OCH <sub>2</sub> CH <sub>3</sub> (ester)
~1.4	t	3H	OCH <sub>2</sub> CH <sub>3</sub> (ethoxy at C4)
~1.3	t	3H	OCH <sub>2</sub> CH <sub>3</sub> (ester)

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	C=O (ester)
~165	C-4 (pyrimidine)
~162	C-2 (pyrimidine)
~158	C-6 (pyrimidine)
~137	C-1' (phenyl)
~131	C-4' (phenyl)
~129	C-2', C-6' (phenyl)
~128	C-3', C-5' (phenyl)
~110	C-5 (pyrimidine)
~65	OCH <sub>2</sub> (ethoxy at C4)
~62	OCH <sub>2</sub> (ester)
~15	CH <sub>3</sub> (ethoxy at C4)
~14	CH <sub>3</sub> (ester)

## FT-IR Spectroscopy

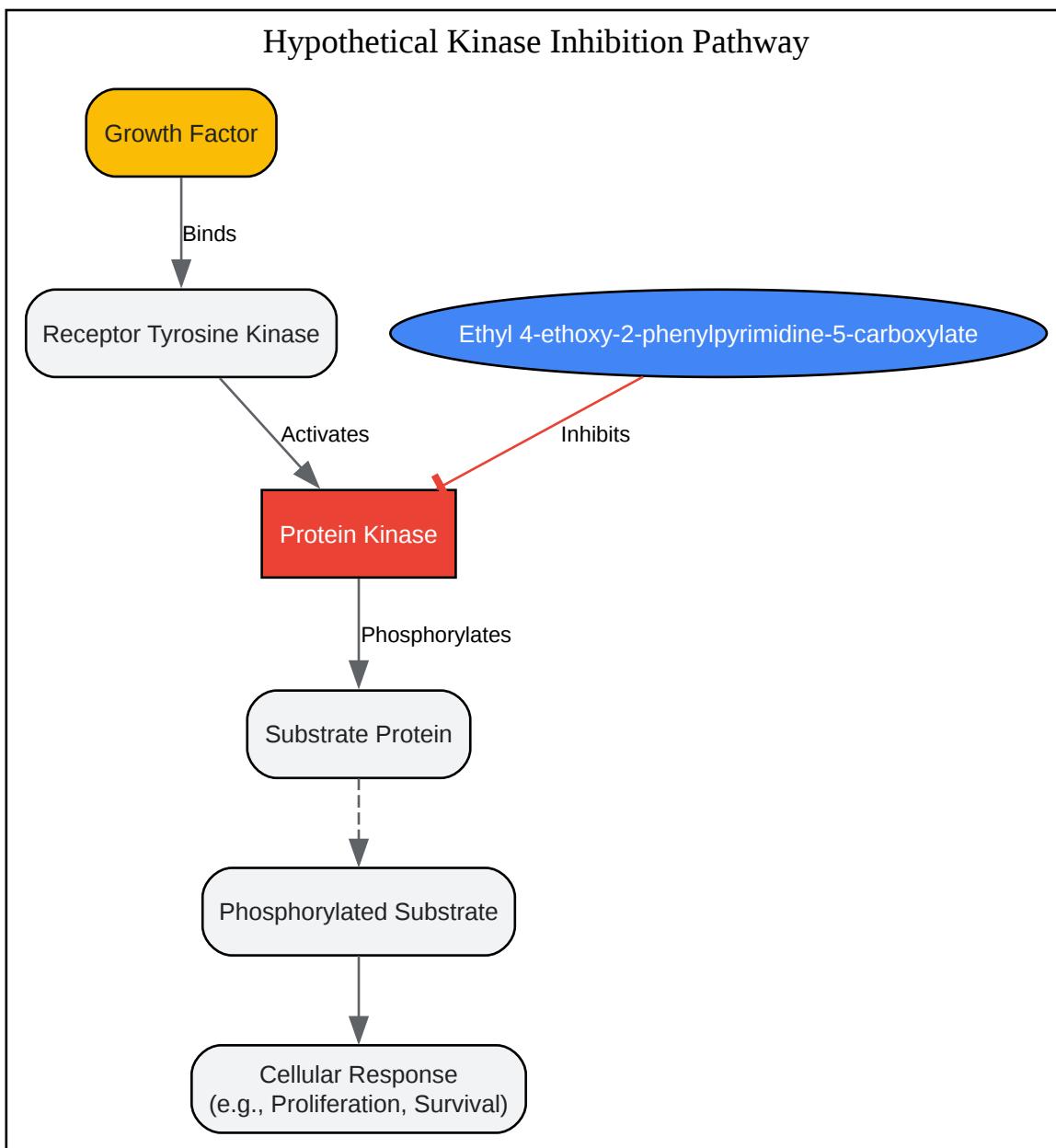
Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	C-H stretch (aromatic)
~2980-2850	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1600, 1580, 1450	C=C and C=N stretching (pyrimidine and phenyl rings)
~1250	C-O stretch (ester and ether)
~1100	C-O stretch (ether)

## Mass Spectrometry

m/z	Assignment
272.12	$[M]^+$ (Calculated for $C_{15}H_{16}N_2O_3$ )
243.10	$[M - C_2H_5]^+$
227.09	$[M - OC_2H_5]^+$
199.09	$[M - COOC_2H_5]^+$
105.03	$[C_6H_5CO]^+$
77.04	$[C_6H_5]^+$

## Potential Biological Activity and Signaling Pathway Involvement

Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The structural features of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** suggest its potential as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways.



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